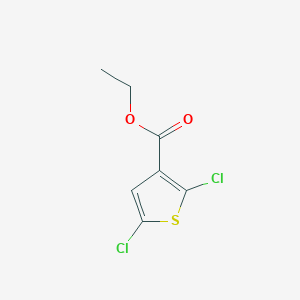

Ethyl 2,5-dichlorothiophene-3-carboxylate

Description

Significance of the Thiophene (B33073) Core in Contemporary Organic Synthesis and Materials Science

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in organic chemistry. mdpi.comsigmaaldrich.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, where the thiophene ring can replace a benzene ring in a biologically active molecule without significant loss of activity. sigmaaldrich.com This principle has been widely applied in medicinal chemistry for the synthesis of numerous pharmaceuticals. guidechem.com

In the realm of materials science, the thiophene core is paramount. Its electron-rich nature facilitates the formation of π-conjugated systems, making it a critical component in the development of organic electronics. mdpi.comguidechem.com Thiophene-based polymers and oligomers are integral to the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). ossila.com The chemical robustness and versatility of the thiophene scaffold allow for fine-tuning of its electronic and optical properties through substitution, enabling the design of materials with specific functionalities. ossila.com

Overview of Dichlorothiophene Carboxylates as Strategic Synthetic Precursors and Building Blocks

Within the broader class of thiophene derivatives, dichlorothiophene carboxylates serve as highly valuable and strategic precursors. The presence of two chlorine atoms on the thiophene ring provides specific points for further functionalization through various cross-coupling reactions, such as Suzuki or Stille couplings. The carboxylate group, typically an ethyl or methyl ester, is an electron-withdrawing group that influences the reactivity of the thiophene ring. ossila.com It also serves as a handle for subsequent chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide.

Specifically, compounds like 2,5-dichlorothiophene-3-carboxylic acid are recognized as important intermediates in the preparation of drugs and fluorescent dyes. guidechem.com The strategic placement of the chloro and carboxylate groups allows for a programmed and regioselective synthesis of more complex molecular architectures. The chloro-substituents can be selectively replaced or can be used to direct further substitutions on the thiophene ring, making these compounds versatile building blocks for creating a diverse library of complex molecules.

Research Trajectories and Academic Focus on Ethyl 2,5-Dichlorothiophene-3-carboxylate

While extensive academic literature is available for the parent compound, 2,5-dichlorothiophene-3-carboxylic acid, the specific ethyl ester derivative, Ethyl 2,5-dichlorothiophene-3-carboxylate, is primarily recognized for its role as a crucial synthetic intermediate. guidechem.comnih.gov Its academic focus is less on its final application and more on its utility as a versatile building block for constructing more complex functional molecules.

The primary research trajectory for this compound involves its use in multi-step synthetic sequences. The synthesis of Ethyl 2,5-dichlorothiophene-3-carboxylate is typically achieved through the esterification of 2,5-dichlorothiophene-3-carboxylic acid. This conversion is a key step that transforms the carboxylic acid into a more reactive form suitable for a wider range of coupling reactions while protecting the acidic proton.

Research interest in this specific ester is largely driven by its potential applications in materials science, mirroring the utility of its structural analogues. For instance, the related compound Ethyl 2,5-dibromothiophene-3-carboxylate is explicitly used in the synthesis of high-efficiency polymer semiconductors for organic photovoltaic applications. ossila.com By analogy, Ethyl 2,5-dichlorothiophene-3-carboxylate is a logical precursor for similar materials, with the chlorine atoms providing alternative reactivity and potentially different electronic properties to the final polymer. Academic efforts, therefore, are directed at leveraging this compound as a key component to access novel conjugated polymers and small molecules for electronic and optoelectronic applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dichlorothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRLHZNWNIDWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,5 Dichlorothiophene 3 Carboxylate and Its Precursors

Direct Synthetic Routes to Ethyl 2,5-Dichlorothiophene-3-carboxylate

Direct methods for the synthesis of Ethyl 2,5-dichlorothiophene-3-carboxylate often involve the functionalization of a pre-existing 2,5-dichlorothiophene (B70043) ring. These routes are advantageous as they can offer a more convergent approach to the target molecule.

Approaches Involving Directed Ortho Metallation (DoM) and Subsequent Functionalization

Directed Ortho Metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. However, in the case of 2,5-dichlorothiophene, which lacks a classical directing group, a related approach involving selective deprotonation at one of the vacant C-H positions (C3 or C4) is employed. The inherent acidity of these positions, influenced by the electron-withdrawing chloro substituents, allows for regioselective metalation.

A notable method utilizes the Hauser base TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) to selectively deprotonate 2,5-dichlorothiophene at the 3-position. acs.orgamazonaws.com This magnesiated intermediate can then be trapped with an appropriate electrophile to introduce the ethyl carboxylate group.

A specific protocol involves the reaction of 2,5-dichlorothiophene with TMPMgCl·LiCl in tetrahydrofuran (B95107) (THF). amazonaws.com The deprotonation occurs at room temperature (25 °C) over 30 minutes. The resulting organomagnesium species is then quenched with ethyl cyanoformate at 0 °C, which acts as a source for the ethoxycarbonyl group. This reaction is stirred for an hour to ensure complete formation of the desired product, Ethyl 2,5-dichlorothiophene-3-carboxylate. amazonaws.com

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| 2,5-Dichlorothiophene | 1) TMPMgCl·LiCl in THF 2) Ethyl cyanoformate | 1) Deprotonation at 25 °C, 30 min 2) Quenching at 0 °C, 1 h | Ethyl 2,5-dichlorothiophene-3-carboxylate |

Regio- and Chemoselective Synthetic Strategies for Thiophene-3-carboxylates

The synthesis of thiophene-3-carboxylates requires careful control of regioselectivity, as thiophenes can undergo substitution at various positions. The method described in the previous section, utilizing TMPMgCl·LiCl, is a prime example of a highly regio- and chemoselective strategy. acs.orgamazonaws.com The bulky and kinetically active nature of the Hauser base allows for selective deprotonation at the most acidic C-H bond, which in 2,5-dichlorothiophene is at the C3 position, avoiding reaction at the C4 position or with the chloro substituents. acs.org

This approach highlights the importance of the choice of base in achieving the desired regioselectivity. The use of TMPMgCl·LiCl allows the reaction to proceed under mild conditions, preserving the sensitive dichlorothiophene core while selectively installing the carboxylate group at the intended position. amazonaws.com This strategy is part of a broader methodology for achieving full functionalization of the thiophene (B33073) ring by sequential metalations and electrophilic trapping. acs.org

Preparation and Derivation of 2,5-Dichlorothiophene-3-carboxylic Acid

An alternative and widely used approach to obtaining Ethyl 2,5-dichlorothiophene-3-carboxylate is a two-step process: first, the synthesis of the corresponding carboxylic acid, followed by its esterification.

Synthetic Pathways to 2,5-Dichlorothiophene-3-carboxylic Acid from Related Thiophenes

A common and efficient pathway to 2,5-Dichlorothiophene-3-carboxylic acid starts from commercially available 2,5-dichlorothiophene. guidechem.com This method involves two main transformations: a Friedel-Crafts acylation followed by a haloform reaction. guidechem.com

First, 2,5-dichlorothiophene undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to produce 3-acetyl-2,5-dichlorothiophene. guidechem.comchemicalbook.com This reaction typically proceeds with high yield (around 80-93%). guidechem.comchemicalbook.com

The resulting methyl ketone, 3-acetyl-2,5-dichlorothiophene, is then subjected to a haloform reaction. guidechem.comwikipedia.orgnih.gov This reaction involves treating the ketone with sodium hypochlorite (B82951) (NaOCl), which exhaustively halogenates the methyl group and subsequently cleaves the resulting trihalomethyl group to form a carboxylate. wikipedia.orgnih.gov Acidic workup then provides 2,5-Dichlorothiophene-3-carboxylic acid, also in high yield (around 93%). guidechem.com

| Step | Starting Material | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1. Acylation | 2,5-Dichlorothiophene | Acetyl chloride, AlCl₃ | 3-Acetyl-2,5-dichlorothiophene | 93% guidechem.com |

| 2. Haloform Reaction | 3-Acetyl-2,5-dichlorothiophene | Sodium hypochlorite (NaOCl) | 2,5-Dichlorothiophene-3-carboxylic acid | 93% guidechem.com |

Esterification Techniques for the Conversion of 2,5-Dichlorothiophene-3-carboxylic Acid to its Ethyl Ester

Once 2,5-Dichlorothiophene-3-carboxylic acid is obtained, it can be converted to its ethyl ester via several standard esterification methods.

The Fischer-Speier esterification is a classic and straightforward method. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org It involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgchemguide.co.uk The reaction is an equilibrium process, and using ethanol as the solvent helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com The mixture is typically heated to reflux to increase the reaction rate. libretexts.org

Other methods for esterification that can be employed include:

Reaction with Acyl Chlorides: The carboxylic acid can be first converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,5-dichlorothiophene-3-carbonyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the ethyl ester. chemguide.co.ukgoogle.com

Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct condensation of the carboxylic acid and ethanol at room temperature, avoiding the need for harsh acidic conditions. hhu.de

Advanced Preparative Methods for Chlorinated Thiophene Carboxylic Acids

The synthesis of chlorinated thiophene carboxylic acids can be challenging due to the potential for side reactions and the difficulty in controlling regioselectivity during chlorination. Advanced methods aim to overcome these issues. For instance, direct chlorination of 3-thiophenecarboxylic acid can be achieved with controlled conditions. One such method involves the use of sulfuryl chloride (SO₂Cl₂) in an organic solvent at low temperatures (0°C to -30°C). guidechem.com After the addition of the chlorinating agent, the temperature is slowly raised to allow the reaction to proceed to completion. This approach can provide a more controlled route to chlorinated thiophene carboxylic acids compared to harsher methods involving chlorine gas. guidechem.com

Another strategy involves the lithiation of polychlorinated thiophenes followed by carboxylation. For example, tetrachlorothiophene (B1294677) can be selectively lithiated at the 2-position using n-butyllithium, followed by quenching with carbon dioxide (CO₂) to introduce the carboxylic acid group, yielding 3,4,5-trichloro-2-thiophenecarboxylic acid. beilstein-journals.org While not directly producing the 2,5-dichloro-3-carboxylic acid isomer, this methodology demonstrates an advanced approach to creating specific chlorinated thiophene carboxylic acids from readily available starting materials. beilstein-journals.org

One-Pot Synthetic Procedures for Dichlorothiophene Derivatives

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of polysubstituted thiophenes, a class of compounds to which Ethyl 2,5-dichlorothiophene-3-carboxylate belongs, the Gewald reaction is a cornerstone one-pot methodology. derpharmachemica.com

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene (B1212753) compound) and elemental sulfur in the presence of a base catalyst to yield a 2-aminothiophene. derpharmachemica.com This reaction is highly valued for its ability to construct the thiophene ring with multiple substituents in a single, efficient step.

Key features of the Gewald one-pot synthesis include:

Reactants : An α-methylene ketone, an activated nitrile compound, and elemental sulfur. derpharmachemica.com

Catalysts : The reaction is typically mediated by a base. While organic bases like morpholine (B109124) were used initially, a range of other catalysts, including inexpensive and readily available options like calcium oxide (CaO), have been proven effective. derpharmachemica.com

Conditions : The reaction is often carried out in a solvent such as ethanol under reflux. derpharmachemica.com Modern variations have incorporated ionic liquids, solid supports, and microwave irradiation to improve yields and reaction times. derpharmachemica.com

While the classic Gewald reaction produces 2-aminothiophenes, its principles underscore the power of multicomponent, one-pot strategies for assembling the thiophene core, which can then be further modified to achieve specific substitution patterns like those found in dichlorothiophene derivatives. derpharmachemica.comresearchgate.net

Considerations in Reaction Conditions and Catalysis for Thiophene Carboxylate Synthesis

The introduction of a carboxylate group onto a thiophene ring is a critical transformation in the synthesis of compounds like Ethyl 2,5-dichlorothiophene-3-carboxylate. The success of this step is highly dependent on the chosen catalytic system and the precise control of reaction conditions.

Vanadium, Iron, and Molybdenum-Based Catalysis

One effective method for producing thiophenecarboxylic acid esters involves the reaction of thiophenes with a carbon tetrachloride-alcohol reagent system in the presence of specific metal catalysts. researchgate.netsemanticscholar.org This process can directly introduce the carboxylate group onto the thiophene ring. semanticscholar.org

Effective Catalysts : Studies have identified vanadyl acetylacetonate (B107027) (VO(acac)₂), iron(III) acetylacetonate (Fe(acac)₃), and molybdenum hexacarbonyl (Mo(CO)₆) as the most efficient catalysts for this transformation. researchgate.netsemanticscholar.org

Reaction Conditions : This reaction demands stringent conditions due to its high activation energy. It is typically carried out at elevated temperatures, necessitating the use of sealed tubes or a stainless-steel micro-autoclave. semanticscholar.org The optimal molar ratio of reagents has been determined to be [catalyst]:[thiophene]:[methanol]:[CCl₄] = 1:100:200:100–200. semanticscholar.org

Table 1: Catalyst Performance in Thiophenecarboxylate Synthesis

| Catalyst | Reaction Temperature (°C) |

|---|---|

| Mo(CO)₆ | 130 |

| Fe(acac)₃ | 140 |

| VO(acac)₂ | 175 |

Base-Mediated Carboxylation with CO₂

An alternative strategy involves the direct C-H carboxylation of thiophene using carbon dioxide (CO₂). This approach is notable for its use of a readily available C1 source. The reaction is performed in a solvent-free medium consisting of mixed cesium or potassium carbonate and carboxylate salts. mdpi.com The carboxylate salt, particularly cesium pivalate, plays a crucial role in activating the inert C-H bond for deprotonation, which is an essential step in the carboxylation process. mdpi.com

The reaction temperature is a critical parameter that dictates the outcome. At lower temperatures, monocarboxylation is favored, while higher temperatures lead to the formation of dicarboxylated products. mdpi.com

Table 2: Effect of Temperature on Direct Thiophene Carboxylation

| Temperature (°C) | Product(s) |

|---|---|

| 200 | Thiophene-2-carboxylate (B1233283) |

| >220 | Thiophene-2-carboxylate and Thiophene-2,5-dicarboxylate |

Palladium and Copper in Thiophene Functionalization

Transition metals like palladium and copper are pivotal in the synthesis and subsequent modification of thiophene derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely employed to form carbon-carbon bonds, allowing for the attachment of aryl groups to the thiophene carboxylate core. nih.gov These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov

Copper salts, specifically Copper(I) thiophene-2-carboxylate (CuTC), have emerged as efficient mediators for various cross-coupling reactions, often proceeding under mild, non-basic conditions where traditional palladium catalysts might be less effective. scispace.com

Chemical Reactivity and Advanced Derivatization Studies of Ethyl 2,5 Dichlorothiophene 3 Carboxylate

Reactivity of the Thiophene (B33073) Ring System

The chemical behavior of the thiophene ring in ethyl 2,5-dichlorothiophene-3-carboxylate is characterized by a balance between the inherent aromaticity of the thiophene core and the deactivating effects of the electron-withdrawing substituents. These substituents influence the regioselectivity and feasibility of various substitution reactions.

Electrophilic Aromatic Substitution Patterns

The thiophene ring is generally susceptible to electrophilic aromatic substitution. However, the presence of two chlorine atoms and an ethyl carboxylate group, all of which are electron-withdrawing, deactivates the thiophene ring towards electrophilic attack. This deactivation makes typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, challenging to perform under standard conditions. The electron density of the thiophene ring is significantly reduced, rendering it less nucleophilic and thus less reactive towards electrophiles.

Currently, there is limited specific information available in the scientific literature detailing successful electrophilic aromatic substitution reactions directly on ethyl 2,5-dichlorothiophene-3-carboxylate. The strong deactivating effect of the existing substituents likely necessitates harsh reaction conditions, which could lead to decomposition or unwanted side reactions.

Nucleophilic Aromatic Substitution at Halogen Positions

Nucleophilic aromatic substitution (SNAr) on halogenated thiophenes is a viable pathway for further functionalization, particularly when the ring is substituted with electron-withdrawing groups. In the case of ethyl 2,5-dichlorothiophene-3-carboxylate, the ethyl carboxylate group at the 3-position can activate the chlorine atoms at the 2- and 5-positions towards nucleophilic attack.

The generally accepted mechanism for SNAr involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge. While the chlorine at the C-5 position is para to the activating ester group and the chlorine at the C-2 position is ortho, both are susceptible to displacement by strong nucleophiles.

Common nucleophiles for such reactions include amines, alkoxides, and thiolates. The reaction conditions typically involve a strong nucleophile in a polar aprotic solvent at elevated temperatures. However, specific studies detailing the nucleophilic aromatic substitution on ethyl 2,5-dichlorothiophene-3-carboxylate with various nucleophiles are not extensively documented in publicly available literature.

Metallation and Related Organometallic Transformations

Directed ortho-metallation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of ethyl 2,5-dichlorothiophene-3-carboxylate, the ester group can direct metallation to the adjacent C-4 position.

A study by Piller and Knochel has demonstrated the successful deprotonation of ethyl 2,5-dichlorothiophene-3-carboxylate at the C-4 position using a strong, non-nucleophilic base, TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). amazonaws.com This magnesiation reaction proceeds at -30 °C and the resulting organometallic intermediate can be trapped with various electrophiles. For instance, subsequent reaction with allyl bromide affords ethyl 4-allyl-2,5-dichlorothiophene-3-carboxylate in good yield. amazonaws.com

This regioselective metallation opens up a pathway for the introduction of a variety of substituents at the only available position on the thiophene ring, providing a route to fully substituted thiophene derivatives.

Table 1: Metallation and Subsequent Allylation of Ethyl 2,5-dichlorothiophene-3-carboxylate amazonaws.com

| Reactant | Reagent | Electrophile | Product | Yield (%) |

| Ethyl 2,5-dichlorothiophene-3-carboxylate | 1. TMPMgCl·LiCl | Allyl bromide | Ethyl 4-allyl-2,5-dichlorothiophene-3-carboxylate | 85 |

Transformations Involving the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the 3-position is a key functional handle that can undergo a variety of transformations, providing access to other important derivatives.

Ester Hydrolysis to 2,5-Dichlorothiophene-3-carboxylic Acid

The hydrolysis of the ethyl ester of ethyl 2,5-dichlorothiophene-3-carboxylate to its corresponding carboxylic acid, 2,5-dichlorothiophene-3-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt and yield the carboxylic acid. The reaction generally proceeds to completion due to the irreversible formation of the carboxylate salt.

Acid-catalyzed hydrolysis is another common method, typically employing a strong mineral acid like sulfuric acid or hydrochloric acid in the presence of water. This is a reversible process, and the equilibrium can be driven towards the products by using a large excess of water.

While the hydrolysis of this specific ester is a standard procedure for the synthesis of 2,5-dichlorothiophene-3-carboxylic acid, detailed kinetic studies or comparative analyses of different hydrolysis conditions are not widely reported.

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.

In base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. The reaction is an equilibrium process, and to favor the formation of the new ester, the alcohol is often used as the solvent or in large excess.

Acid-catalyzed transesterification also proceeds via an equilibrium and is driven to completion by using the desired alcohol in excess. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids.

Specific examples of transesterification reactions of ethyl 2,5-dichlorothiophene-3-carboxylate with various alcohols, such as methanol (B129727) or benzyl (B1604629) alcohol, are not well-documented in the scientific literature, but the general principles of transesterification are expected to apply.

Amidation and Hydrazide Formation for Heterocycle Construction

The ethyl carboxylate group at the C3 position of the thiophene ring is a key site for derivatization. It can be readily converted into amides and subsequently hydrazides, which are pivotal intermediates for the synthesis of various fused and non-fused heterocyclic systems.

The amidation is typically achieved by direct reaction with primary or secondary amines under conditions that facilitate the formation of the amide bond. evitachem.comresearchgate.net More commonly, the ester is first hydrolyzed to the corresponding carboxylic acid, 2,5-dichlorothiophene-3-carboxylic acid, which is then activated using standard coupling agents before reaction with an amine. guidechem.comlookchemmall.com

This resulting amide can be a final target molecule or an intermediate for further cyclization. A more versatile intermediate for heterocycle construction is the carbohydrazide (B1668358), formed by the reaction of the ethyl ester with hydrazine (B178648) hydrate. researchgate.netuobaghdad.edu.iqchemmethod.com The carbohydrazide possesses two nucleophilic nitrogen atoms, making it an excellent precursor for building five- and six-membered heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazole (B372694) derivatives, while cyclization with carbon disulfide or isothiocyanates can lead to the formation of oxadiazole or thiadiazole rings, respectively. sci-hub.seresearchgate.netekb.eg These reactions underscore the utility of the C3-ester group as a handle for introducing significant molecular complexity.

| Hydrazide Precursor Derived From | Reagent | Resulting Heterocyclic System |

|---|---|---|

| Ethyl 2,5-dichlorothiophene-3-carboxylate | Acetylacetone | Pyrazole |

| Ethyl 2,5-dichlorothiophene-3-carboxylate | Ethyl Acetoacetate | Pyrazolone |

| Ethyl 2,5-dichlorothiophene-3-carboxylate | Carbon Disulfide | Oxadiazole-thione |

| Ethyl 2,5-dichlorothiophene-3-carboxylate | Phthalic Anhydride | Phthalazinedione |

Cycloaddition Reactions and Fused Ring System Formation

The thiophene ring, while aromatic, can participate in cycloaddition reactions under certain conditions, leading to the formation of fused ring systems. libretexts.org The derivatization of Ethyl 2,5-dichlorothiophene-3-carboxylate can generate substrates suitable for such transformations.

For instance, conversion of the ester and chloro-substituents into appropriate diene or dienophile functionalities could enable intramolecular or intermolecular Diels-Alder reactions to construct bicyclic or polycyclic frameworks. academie-sciences.fr Furthermore, 1,3-dipolar cycloaddition reactions offer a powerful route to five-membered heterocyclic rings. libretexts.org By introducing an azide (B81097) or a nitrile oxide functionality onto the thiophene scaffold (e.g., after nucleophilic substitution of a chlorine atom), subsequent reaction with an alkyne or alkene dipolarophile can lead to the formation of fused triazole or isoxazole (B147169) rings, respectively.

Another important strategy involves the construction of annulated rings by building upon the existing functional groups. For example, functionalization at the C2 and C3 positions can lead to precursors for thieno[2,3-b]pyridines, a class of compounds with significant biological activity. researchgate.net Similarly, reactions involving the C3 and C4 positions can be utilized to synthesize thieno[3,2-b]pyridine (B153574) systems. mdpi.comnih.gov These strategies often involve multi-step sequences starting with the functionalization of the carboxylate group and one of the chloro-positions, followed by a final cyclization step to form the fused heterocyclic product. researchgate.net

Applications of Ethyl 2,5 Dichlorothiophene 3 Carboxylate As a Versatile Synthetic Building Block

Construction of Complex Thiophene-Containing Heterocyclic Systems

The strategic placement of reactive chloro and ester functional groups on the thiophene (B33073) ring allows for the elaboration of this core structure into a range of fused heterocyclic systems. These reactions often proceed by initial nucleophilic substitution of one or both chlorine atoms, followed by cyclization reactions involving the ester group or a derivative thereof.

Thienopyridines, which are bicyclic structures containing fused thiophene and pyridine (B92270) rings, are of significant interest in medicinal chemistry due to their diverse biological activities. Ethyl 2,5-dichlorothiophene-3-carboxylate can be envisioned as a key starting material for the synthesis of various thienopyridine isomers, such as thieno[2,3-b]pyridines and thieno[3,2-c]pyridines.

A plausible synthetic approach commences with the selective nucleophilic aromatic substitution of the chlorine atom at the C-2 position with an appropriate nitrogen-containing nucleophile. For instance, reaction with an amine would yield an ethyl 2-amino-5-chlorothiophene-3-carboxylate derivative. Subsequent intramolecular cyclization, potentially via a Gould-Jacobs or similar reaction, would lead to the formation of the pyridine ring fused to the thiophene core. The specific isomer of the resulting thienopyridine would depend on the cyclization strategy employed.

For example, the conversion of the ester to a carbohydrazide (B1668358), followed by reaction with a 1,3-dicarbonyl compound and subsequent cyclization, is a known method for constructing the pyridine ring in thieno[2,3-b]pyridine (B153569) systems. tandfonline.com The presence of the remaining chlorine atom at the C-5 position offers a further site for functionalization, allowing for the introduction of additional diversity into the final thienopyridine scaffold.

Table 1: Proposed Synthetic Route to Thienopyridine Derivatives

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | Amine (e.g., NH₃), Solvent (e.g., DMF), Heat | Ethyl 2-amino-5-chlorothiophene-3-carboxylate |

| 2 | Cyclization (e.g., Gould-Jacobs) | Diethyl ethoxymethylenemalonate, High Temperature | Substituted thieno[2,3-b]pyridin-4-one |

| 3 | Further Modification | POCl₃, then Nucleophile (e.g., Benzylamine) | Functionalized Thieno[2,3-b]pyridine |

The versatility of ethyl 2,5-dichlorothiophene-3-carboxylate extends to the synthesis of other fused heterocyclic systems, including those containing pyrazole (B372694), pyridine, and triazine rings. The synthetic strategy often involves the initial transformation of the starting material into a 2-aminothiophene derivative, a common precursor in the synthesis of fused thiophenes. This can be achieved through reactions like the Gewald reaction, although in this case, a nucleophilic substitution of a chlorine atom with an amino group is more direct. wikipedia.orgarkat-usa.org

Once the 2-aminothiophene-3-carboxylate is formed, a variety of cyclization reactions can be employed:

Pyrazole-fused thiophenes (Thieno[2,3-c]pyrazoles): Reaction of the corresponding 2-aminothiophene-3-carbohydrazide (formed by treating the ester with hydrazine (B178648) hydrate) with a suitable reagent can lead to the formation of a fused pyrazole ring. nih.gov

Pyridine-fused thiophenes (Thienopyridines): As discussed in the previous section, various methods are available for the annulation of a pyridine ring onto a 2-aminothiophene precursor.

Triazine-fused thiophenes (Thieno[2,3-d] mdpi.comacs.orgresearchgate.nettriazines): Diazotization of the 2-amino group followed by intramolecular cyclization is a known method for the synthesis of thienotriazines. tubitak.gov.tr

These examples highlight the role of ethyl 2,5-dichlorothiophene-3-carboxylate as a foundational scaffold upon which various heterocyclic rings can be constructed.

The synthesis of spirooxindoles and cyclopenta[b]thiophene-fused derivatives from ethyl 2,5-dichlorothiophene-3-carboxylate represents a more complex synthetic challenge. Direct routes are not commonly reported; however, multi-step pathways can be proposed based on the known reactivity of the starting material.

For the formation of spirooxindoles , it is conceivable that the thiophene moiety could be functionalized to act as a component in a cycloaddition reaction. For instance, the ester group could be converted into a functional group that participates in a [3+2] cycloaddition with an isatin-derived azomethine ylide, a common strategy for constructing the spiro-pyrrolidine ring of spirooxindoles.

The synthesis of cyclopenta[b]thiophene derivatives could potentially be achieved through an intramolecular cyclization pathway. This would likely involve the elaboration of the ester group at the C-3 position and the chlorine atom at the C-2 position into side chains that can undergo a ring-closing reaction. For example, the ester could be reduced to an alcohol, converted to a halide, and then used in a carbon-carbon bond-forming reaction with a nucleophile introduced at the C-2 position after substitution of the chlorine.

It is important to note that while plausible, these synthetic routes are not as established as those for other fused thiophene systems and would require significant experimental development.

Role in the Development of Advanced Organic Electronic Materials

Halogenated thiophenes are fundamental building blocks in the field of organic electronics. The chlorine atoms on ethyl 2,5-dichlorothiophene-3-carboxylate serve as reactive handles for cross-coupling reactions, enabling its incorporation into conjugated polymers and oligomers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Ethyl 2,5-dichlorothiophene-3-carboxylate is a suitable monomer for the synthesis of conjugated polymers through various transition metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Kumada polymerizations. researchgate.netjcu.edu.auresearchgate.net In these reactions, the carbon-chlorine bonds are activated by a catalyst (typically palladium or nickel-based) to form new carbon-carbon bonds with another monomer unit.

The presence of the electron-withdrawing ethyl carboxylate group on the thiophene ring can significantly influence the electronic properties of the resulting polymer. This functional group lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which can be advantageous for tuning the material's properties for specific electronic applications.

The reactivity of the C-Cl bonds is generally lower than that of C-Br or C-I bonds, which can necessitate more forcing reaction conditions for polymerization. researchgate.net However, the use of chloro-aromatics can be economically advantageous. The polymerization of such monomers leads to the formation of polythiophenes with a well-defined regiochemistry, which is crucial for achieving high charge carrier mobilities. rsc.org

Table 2: Role of Ethyl 2,5-Dichlorothiophene-3-carboxylate in Polymer Synthesis

| Polymerization Method | Role of Monomer | Typical Co-monomer | Resulting Polymer Property |

| Stille Coupling | Dihalide | Organostannane (e.g., distannylthiophene) | Alternating donor-acceptor copolymer |

| Suzuki Coupling | Dihalide | Boronic acid or ester (e.g., thiophene diboronic ester) | π-conjugated polymer with tailored bandgap |

| Kumada Catalyst-Transfer Polycondensation | Dihalide (after conversion to Grignard) | Self-condensation | Regioregular polythiophene derivative |

The unique electronic properties of polymers derived from ethyl 2,5-dichlorothiophene-3-carboxylate make them promising candidates for use in OPVs and OLEDs. nbinno.com

In the context of Organic Photovoltaics , this monomer can be used to construct donor-acceptor (D-A) type copolymers. co-ac.com The thiophene unit, particularly when functionalized with an electron-withdrawing group like the ethyl carboxylate, can act as an acceptor moiety or can be used to tune the electronic properties of a donor polymer. The resulting low bandgap polymers are capable of absorbing a broader range of the solar spectrum, which is essential for achieving high power conversion efficiencies in solar cells. researchgate.netrsc.org

For Organic Light-Emitting Diodes , thiophene-based materials are widely used as charge transport layers (hole transport or electron transport) and as emissive materials. rsc.orgresearchgate.netrsc.org The incorporation of the ethyl 2,5-dichlorothiophene-3-carboxylate monomer into a polymer backbone allows for the fine-tuning of the polymer's energy levels to facilitate efficient charge injection and transport. Furthermore, the rigid and planar nature of the polythiophene backbone can lead to high fluorescence quantum yields in the solid state, a desirable property for emissive layers in OLEDs. The ability to modify the polymer's structure through the choice of co-monomers allows for the generation of materials with emission colors spanning the visible spectrum.

Application in the Synthesis of Dye-Sensitizers for Solar Cell Technologies

The unique electronic properties of the thiophene ring make it an attractive component in the design of organic dyes for dye-sensitized solar cells (DSSCs). Thiophene units can act as effective π-spacers in donor-π-acceptor (D-π-A) dye structures, facilitating intramolecular charge transfer upon photoexcitation—a critical process for efficient solar cell performance. nih.gov Ethyl 2,5-dichlorothiophene-3-carboxylate serves as a key starting material for creating these sophisticated dye architectures.

Research has demonstrated the synthesis of novel thiophene-based metal-free organic dyes for DSSCs. arabjchem.org The synthetic pathway often involves modifying the thiophene core derived from precursors like ethyl 2,5-dichlorothiophene-3-carboxylate. For instance, the chlorine atoms can be replaced or used to direct further C-C bond-forming reactions, while the ester group can be hydrolyzed to a carboxylic acid, which acts as an essential anchoring group to the titanium dioxide (TiO₂) semiconductor surface in the solar cell. nih.govarabjchem.org

In one study, various N-aryl-2-cyano-3-(thiophen-2-yl)acrylamide sensitizers were synthesized. The thiophene moiety, central to the dye's structure, was introduced through a Knoevenagel condensation between a thiophene-2-carboxaldehyde and a cyanoacetanilide derivative. arabjchem.org The resulting dyes, featuring a thiophene π-bridge, were evaluated as co-sensitizers with a standard ruthenium-based dye (N-719). The findings indicated that the inclusion of these thiophene-based dyes improved the photovoltage values. Specifically, one of the synthesized co-sensitizers, IS-5, led to a device with a power conversion efficiency (η) of 8.09%, which was higher than the standard N-719 dye alone (7.61%). arabjchem.org This highlights the potential of thiophene derivatives, accessible from starting materials like ethyl 2,5-dichlorothiophene-3-carboxylate, to enhance the performance of solar cell technologies.

| Dye/Co-sensitizer | Anchoring Group(s) | Role | Resulting Power Conversion Efficiency (η) |

| Thiophene-based dyes (IS1-5) | C=O, CN | Co-sensitizer | Improved photovoltage values over standard dye. |

| IS-5 (with N-719) | COOH | Co-sensitizer | 8.09% |

| N-719 (Standard) | Carboxylate | Sensitizer | 7.61% |

Utilization in the Design and Synthesis of Compounds for Medicinal Chemistry Research

The thiophene scaffold is a prominent pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. Its ability to act as a bioisostere for a phenyl ring, coupled with its versatile reactivity, makes it a cornerstone in drug discovery. mdpi.com Ethyl 2,5-dichlorothiophene-3-carboxylate provides a robust platform for generating diverse libraries of novel thiophene-containing molecules for medicinal chemistry research.

Intermediate for Novel Thiophene-Based Pharmacophores

The structural framework of ethyl 2,5-dichlorothiophene-3-carboxylate is readily elaborated into more complex fused heterocyclic systems. Thienopyridines, for example, are a class of compounds known for their wide range of biological activities. Ethyl 2-aminothiophene-3-carboxylates are well-established precursors for the synthesis of thienopyrimidine derivatives. nih.govresearchgate.net

By leveraging the reactivity of the dichlorinated thiophene core, chemists can construct fused ring systems with potential therapeutic applications. For instance, derivatives of the title compound can be used to prepare thieno[3,2-c]pyridinones. researchgate.net The synthesis often involves sequential reactions that build a pyridine ring onto the thiophene frame. These multi-step syntheses demonstrate the utility of functionalized thiophenes as key intermediates for creating novel pharmacophores that are otherwise difficult to access. researchgate.net The resulting fused bicyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. researchgate.net

Precursor for Heterocyclic Carboxamide Derivatives

The conversion of esters to amides is a fundamental transformation in medicinal chemistry, as the carboxamide group is a key structural feature in a vast number of pharmaceuticals. This functional group can form crucial hydrogen bonds with biological targets, enhancing binding affinity and selectivity. mdpi.com Thiophene carboxamide scaffolds, in particular, have emerged as promising anticancer agents. mdpi.commdpi.com

Ethyl 2,5-dichlorothiophene-3-carboxylate is an ideal precursor for generating a variety of heterocyclic carboxamide derivatives. The synthesis typically involves two main steps:

Hydrolysis: The ethyl ester is first hydrolyzed under basic conditions (e.g., using LiOH) to the corresponding carboxylic acid.

Amidation: The resulting carboxylic acid is then coupled with a desired amine using a peptide coupling agent (e.g., EDC, HATU) to form the target carboxamide. mdpi.comnih.gov

This straightforward synthetic route allows for the introduction of a wide array of substituents via the amine component, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies. Research has shown that novel thiophene-carboxamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines, including A375 (melanoma), HT-29 (colon), and MCF-7 (breast). mdpi.com For example, a synthesized thiophene carboxamide, MB-D2, demonstrated high selectivity against A375 cancer cells by activating caspases, inducing mitochondrial depolarization, and reducing reactive oxygen species. mdpi.com

| Compound Class | Synthetic Transformation from Ester | Biological Activity Investigated |

| Thiophene Carboxamides | Hydrolysis followed by amidation | Anticancer, Cytotoxicity |

| Pyrrole Carboxamides | Hydrolysis, conversion to acid chloride, then amidation | Antimicrobial, Antifungal |

| Thiazole Carboxamides | Hydrolysis and subsequent coupling | Fungicidal, Herbicidal |

This synthetic versatility makes ethyl 2,5-dichlorothiophene-3-carboxylate a valuable starting material for developing new therapeutic agents. researchgate.netbiointerfaceresearch.com

Synthesis of Sulfonamide Analogues and Related Biologically Relevant Compounds

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of drugs with antibacterial, anticancer, antiviral, and anti-inflammatory properties. ekb.egresearchgate.net The development of novel sulfonamide-containing molecules is an ongoing effort in the search for new and more effective therapies. nih.gov

Ethyl 2,5-dichlorothiophene-3-carboxylate can be used as a scaffold to synthesize novel sulfonamide analogues. Although direct sulfonamidation of the thiophene ring can be challenging, multi-step synthetic sequences can be employed. A common strategy involves introducing an amino group onto the thiophene ring, which can then be reacted with a sulfonyl chloride to form the sulfonamide linkage. mdpi.com The chlorine atoms on the thiophene ring can influence the regioselectivity of these reactions or can be substituted to introduce further diversity.

The broad pharmacological importance of sulfonamides makes the synthesis of new thiophene-based sulfonamide derivatives an attractive area of research. ekb.eg These compounds merge the established therapeutic value of the sulfonamide moiety with the unique properties of the thiophene pharmacophore, creating opportunities for the discovery of new drug candidates.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton NMR (¹H NMR) analysis of ethyl 2,5-dichlorothiophene-3-carboxylate provides distinct signals that correspond to the different types of protons in the molecule. The spectrum reveals a singlet for the lone proton on the thiophene (B33073) ring, indicating no adjacent protons for coupling. amazonaws.com The ethyl ester group is characterized by a quartet and a triplet. amazonaws.com The quartet arises from the methylene (B1212753) (-CH2-) protons being split by the three adjacent methyl (-CH3) protons, while the triplet results from the methyl protons being split by the two adjacent methylene protons. amazonaws.com

Detailed ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) is presented below. amazonaws.com

| Signal Description | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Thiophene-H | 7.18 | Singlet (s) | N/A |

| Methylene (-OCH₂CH₃) | 4.31 | Quartet (q) | 7.05 |

| Methyl (-OCH₂CH₃) | 1.35 | Triplet (t) | 4.07 |

Data sourced from a 600 MHz spectrometer. amazonaws.com

Carbon-13 NMR (¹³C NMR) spectroscopy is used to identify the different carbon environments within the molecule. For ethyl 2,5-dichlorothiophene-3-carboxylate, seven distinct signals are expected, corresponding to the four carbons of the thiophene ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The chemical shifts provide insight into the electronic environment of each carbon atom.

The observed chemical shifts in a ¹³C NMR spectrum recorded in CDCl₃ are as follows. amazonaws.com

| Carbon Atom | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 160.8 |

| Thiophene C-Cl | 134.2 |

| Thiophene C-Cl | 128.6 |

| Thiophene C-H | 127.3 |

| Thiophene C-COOEt | 126.2 |

| Methylene (-OC H₂CH₃) | 61.2 |

| Methyl (-OCH₂C H₃) | 14.2 |

Data sourced from a 150 MHz spectrometer. amazonaws.com

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. sdsu.edu For ethyl 2,5-dichlorothiophene-3-carboxylate, a COSY spectrum would show a cross-peak between the quartet at 4.31 ppm and the triplet at 1.35 ppm, confirming the connectivity of the ethyl group's -CH₂- and -CH₃- protons. amazonaws.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It would show a correlation between the thiophene proton at 7.18 ppm and its corresponding carbon at 127.3 ppm, the methylene protons at 4.31 ppm and their carbon at 61.2 ppm, and the methyl protons at 1.35 ppm and their carbon at 14.2 ppm. amazonaws.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. rsc.org By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed molecular formula, the identity of the compound can be confirmed with a high degree of confidence. rsc.org The presence of two chlorine atoms in ethyl 2,5-dichlorothiophene-3-carboxylate would result in a characteristic isotopic pattern in the mass spectrum, further aiding in its identification.

| Property | Value |

| Molecular Formula | C₇H₆Cl₂O₂S |

| Calculated Monoisotopic Mass | 223.94656 u |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com In a typical GC-MS analysis of ethyl 2,5-dichlorothiophene-3-carboxylate, the sample is first vaporized and passed through a GC column, which separates it from any volatile impurities. nih.gov As the pure compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. nih.gov This spectrum, which shows the molecular ion peak and a specific pattern of fragment ions, serves as a molecular "fingerprint" that can be used to confirm the compound's identity and assess its purity. jmchemsci.comfrontiersin.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. This method relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

For Ethyl 2,5-dichlorothiophene-3-carboxylate, the IR spectrum is characterized by absorption bands that confirm the presence of the ester group and the dichlorinated thiophene ring. The ester functional group is identified by two prominent stretching vibrations: a strong absorption from the carbonyl group (C=O) and another from the C-O bond. libretexts.org The carbonyl stretch in esters typically appears in the region of 1750-1735 cm⁻¹. libretexts.org Conjugation or the presence of electron-withdrawing groups, such as the dichlorothiophene ring, can shift this frequency. Carboxylate groups, which are related to esters, are known to be highly polar and produce intense IR peaks. spectroscopyonline.com

The thiophene ring itself, along with the carbon-chlorine bonds, contributes to the more complex fingerprint region of the spectrum (below 1500 cm⁻¹). These absorptions are characteristic of the aromatic ring's C=C and C-S stretching vibrations, as well as C-H bending vibrations. The C-Cl stretches also appear in this region.

Key vibrational frequencies for Ethyl 2,5-dichlorothiophene-3-carboxylate are detailed in the table below, based on characteristic group frequencies for similar structures.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic (Thiophene ring) |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl group) |

| ~1720 | C=O Stretch | Ester (Carbonyl) |

| 1550-1450 | C=C Stretch | Aromatic (Thiophene ring) |

| ~1250 | C-O Stretch | Ester |

| 800-600 | C-Cl Stretch | Chloro-substituent |

X-ray Diffraction Analysis

Single Crystal X-ray Structure Determination for Absolute Configuration and Conformation

Single crystal X-ray diffraction provides the most definitive structural information for a compound. By growing a suitable single crystal, it is possible to determine its crystal system, space group, and unit cell dimensions. This analysis yields the absolute configuration and preferred conformation of the molecule in the solid state.

The table below presents typical crystallographic data that would be determined from a single crystal XRD analysis, using Ethyl 2,4-dichloroquinoline-3-carboxylate as a representative example. nih.govresearchgate.net

| Parameter | Description | Example Value (from a related structure) |

|---|---|---|

| Molecular Formula | The chemical formula of the compound. | C₁₂H₉Cl₂NO₂ |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 7.9Å, b = 9.8Å, c = 13.4Å, β = 106° |

| Dihedral Angle | The angle between the planes of the aromatic ring and the carboxylate group. | 87.06 (19)° |

Analysis of Supramolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice, a study known as crystal engineering. This packing is governed by a network of non-covalent intermolecular forces, or supramolecular interactions. nih.gov

For Ethyl 2,5-dichlorothiophene-3-carboxylate, several types of interactions would be anticipated to stabilize the crystal structure. The presence of chlorine atoms makes halogen bonding (Cl···Cl or Cl···S) a significant possibility. researchgate.net Research on other dichlorothiophene derivatives, such as (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one, has confirmed the presence of Cl···Cl and S···Cl interactions that contribute to a three-dimensional supramolecular array. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique in chemical characterization used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and validates its molecular formula. This method is a standard procedure in the characterization of newly synthesized compounds. mdpi.commdpi.com

For Ethyl 2,5-dichlorothiophene-3-carboxylate, the molecular formula is C₇H₆Cl₂O₂S. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The experimental values, obtained from combustion analysis, are typically expected to be within ±0.4% of the calculated values to confirm the proposed structure.

The table below shows the calculated elemental composition for Ethyl 2,5-dichlorothiophene-3-carboxylate.

| Element | Symbol | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon | C | 37.35 | (Experimental Data) |

| Hydrogen | H | 2.69 | (Experimental Data) |

| Chlorine | Cl | 31.50 | (Experimental Data) |

| Oxygen | O | 14.22 | (Experimental Data) |

| Sulfur | S | 14.24 | (Experimental Data) |

Theoretical and Computational Investigations on Ethyl 2,5 Dichlorothiophene 3 Carboxylate and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like Ethyl 2,5-dichlorothiophene-3-carboxylate. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain reliable predictions. nih.govnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, stability, and electronic transition properties. mdpi.commaterialsciencejournal.org

In computational studies of thiophene (B33073) derivatives, the HOMO is often localized over the electron-rich thiophene ring and substituent atoms, while the LUMO may be distributed across the π-conjugated system, including the carboxylate group. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating potential for charge transfer within the molecule. nih.govnih.gov For example, DFT calculations on similar thiophene compounds have been used to determine these key electronic parameters. nih.gov The energy gap is a measure of the excitability of a molecule; a soft molecule has a small gap, whereas a hard molecule has a large gap. mdpi.com

Table 1: Predicted Electronic Properties of a Thiophene Derivative Analogous to Ethyl 2,5-dichlorothiophene-3-carboxylate

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.5 |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 7.0 to 6.0 |

DFT is employed to find the most stable three-dimensional structure of a molecule by minimizing its energy. This process, known as geometry optimization, provides precise information about bond lengths, bond angles, and dihedral angles. scispace.com For Ethyl 2,5-dichlorothiophene-3-carboxylate, key parameters include the planarity of the thiophene ring and the orientation of the ethyl carboxylate group relative to it. Studies on related structures, such as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, reveal that the thiophene ring and the ethoxycarbonyl group are nearly coplanar, with a very small dihedral angle between their mean planes. nih.gov

Conformational analysis explores the different spatial arrangements (conformers) of the molecule, particularly concerning the rotation around single bonds, to identify the global minimum energy structure. scispace.com For the title compound, this would primarily involve the rotation of the C-C and C-O bonds of the ethyl ester side chain. Potential energy surface (PES) scans are often performed to map the energy changes during these rotations and identify the most stable conformer. nih.gov

Table 2: Selected Optimized Geometrical Parameters from DFT Calculations for Thiophene Carboxylate Structures

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-S (in thiophene ring) | ~1.73 Å |

| C=O (carbonyl) | ~1.21 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | C-S-C (in thiophene ring) | ~91.4° |

Note: Values are based on DFT calculations for analogous substituted thiophene structures. nih.gov

DFT methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra by predicting the energies of electronic transitions from the ground state to excited states. scielo.org.za The calculations provide the maximum absorption wavelength (λmax), oscillator strength (f), and the nature of the transitions (e.g., HOMO→LUMO). mdpi.com For thiophene derivatives, these transitions are often of the π→π* type. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical calculations are valuable for assigning the peaks in experimental NMR spectra and confirming the molecular structure. researchgate.net Calculations are often performed simulating a solvent environment (e.g., using the PCM model) to better match experimental conditions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides a static, time-averaged picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape in a more comprehensive manner than static DFT calculations, revealing how the molecule flexes, rotates, and interacts with its environment (like a solvent) over a period of time. researchgate.net For a molecule like Ethyl 2,5-dichlorothiophene-3-carboxylate, MD simulations can be used to study the flexibility of the ethyl ester chain and its preferred orientations in solution, providing a dynamic understanding of its structural properties. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates. mdpi.com Derivatives of Ethyl 2,5-dichlorothiophene-3-carboxylate have been investigated as ligands for various biological targets. For instance, studies on 3-(2,5-dichlorothiophen-3-yl) derivatives have shown good binding affinity with enzymes like cytochrome P450 14-alpha-sterol demethylase (CYP51). researchgate.net

The docking process yields a binding energy score, which estimates the strength of the interaction, and reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site. mdpi.com Lower binding energies typically indicate a more stable and favorable interaction. researchgate.net

Table 3: Example of Molecular Docking Results for a Dichlorothiophene Derivative with a Protein Target

| Parameter | Value/Description |

|---|---|

| Protein Target | Cytochrome P450 14 alpha-sterol demethylase (CYP51) |

| Binding Energy | -8.0 to -9.5 kcal/mol |

| Interacting Residues | TYR, SER, ASP |

Note: This data is representative of findings for derivatives containing the 2,5-dichlorothiophene (B70043) core. nih.govresearchgate.net

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are important for applications in optoelectronics and photonics. mdpi.com DFT calculations can predict these properties by computing the molecular polarizability (α) and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG). mdpi.com

The NLO properties of thiophene-based molecules are of interest due to the electron-rich nature of the thiophene ring. The presence of electron-donating and electron-accepting groups can enhance the charge transfer within the molecule, leading to a larger β value. nih.gov For Ethyl 2,5-dichlorothiophene-3-carboxylate, the chlorine atoms and the ethyl carboxylate group act as electron-withdrawing groups, which influences the intramolecular charge transfer and thus its NLO response. Computational analysis of the total dipole moment (μ) and the first hyperpolarizability (β₀) can quantify this potential. nih.gov

Future Directions and Emerging Research Areas

Development of Innovative and Sustainable Synthetic Routes

The pursuit of green and efficient chemical manufacturing necessitates a departure from traditional synthetic methodologies. Future efforts in synthesizing Ethyl 2,5-dichlorothiophene-3-carboxylate and its derivatives will likely concentrate on sustainable approaches that offer improved safety, efficiency, and scalability.

One promising avenue is the adoption of flow chemistry . Continuous-flow processing offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, cleaner reaction profiles, and enhanced safety, particularly for exothermic halogenation or nitration reactions. springerprofessional.demdpi.com The modular nature of flow systems allows for multi-step syntheses to be "telescoped" into a single, continuous operation, minimizing manual handling and the isolation of intermediates. uc.pt This approach is highly attractive for the industrial-scale production of functionalized thiophenes. mdpi.comdurham.ac.uk

Another key area is the exploration of direct C-H functionalization techniques. numberanalytics.com Instead of relying on multi-step sequences involving protection and deprotection, C-H activation could enable the direct introduction of the carboxylate group or other functionalities onto a pre-chlorinated thiophene (B33073) core. acs.orgmdpi.comnih.gov Palladium-catalyzed C-H activation has been extensively studied for heteroaromatic compounds and represents a powerful tool for creating molecular diversity with high atom economy. mdpi.com Developing catalytic systems that can regioselectively functionalize the thiophene ring in the presence of chloro-substituents remains a significant but rewarding challenge.

| Synthetic Approach | Potential Advantages for Ethyl 2,5-dichlorothiophene-3-carboxylate Synthesis | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved yield and purity, easy scalability, process automation. springerprofessional.demdpi.com | Optimization of reactor design, residence time, and in-line purification for halogenation and esterification steps. |

| C-H Activation | Reduced step-count, high atom economy, access to novel derivatives. numberanalytics.com | Discovery of catalysts for regioselective carboxylation of 2,5-dichlorothiophene (B70043). |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Engineering enzymes for the regioselective functionalization of the thiophene core. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The two chlorine atoms at the 2- and 5-positions of Ethyl 2,5-dichlorothiophene-3-carboxylate are prime sites for chemical modification, primarily through cross-coupling reactions. Future research will delve into achieving selective and sequential functionalization to build complex molecular architectures.

Modern palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Stille couplings, are expected to be pivotal. mdpi.comwikipedia.org A key challenge and area of opportunity lies in exploiting the subtle differences in reactivity between the C2-Cl and C5-Cl bonds. The electron-withdrawing ester at the C3 position influences the electron density at the adjacent C2 position, potentially allowing for chemoselective coupling at one site over the other under carefully controlled conditions. nih.gov This would enable the stepwise introduction of different aryl, heteroaryl, or vinyl groups, creating highly tailored molecules. nih.govrsc.org

Furthermore, the development of catalysts for the coupling of less reactive C-Cl bonds is an ongoing field of research. While C-Br and C-I bonds are more commonly used in cross-coupling, advancements in ligand design are making C-Cl bond activation more feasible and efficient, which is directly relevant to the reactivity of this compound. cmu.edu

Unconventional transformations, such as catalytic asymmetric functionalization and dearomatization of the thiophene ring, represent a frontier in this area. rsc.org These reactions could convert the flat, aromatic thiophene core into complex, three-dimensional structures containing chiral centers, which are highly valuable in medicinal chemistry.

Rational Design of New Functional Materials with Enhanced Properties

Ethyl 2,5-dichlorothiophene-3-carboxylate is an ideal monomer for synthesizing novel conjugated polymers for applications in organic electronics. The 2,5-dichloro substitution pattern is perfectly suited for step-growth polymerization reactions, such as Kumada or Stille polymerization, to create polythiophene backbones. cmu.edu

The future in this domain lies in the rational design of polymers where the ethyl carboxylate group plays a crucial role in tuning the material's properties. As an electron-withdrawing group, it lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the polymer. ossila.com This tuning of the electronic bandgap is critical for applications in:

Organic Photovoltaics (OPVs): By carefully matching the energy levels of the thiophene-based donor polymer with an appropriate acceptor material, the efficiency of solar cells can be maximized. acs.org

Organic Field-Effect Transistors (OFETs): The electronic properties and solid-state packing of the polymer, influenced by substituents, dictate charge carrier mobility. spiedigitallibrary.org

Organic Light-Emitting Diodes (OLEDs): The bandgap determines the color of light emission.

Research will focus on copolymerizing this monomer with various electron-donating comonomers to create donor-acceptor (D-A) polymers. This D-A architecture is a proven strategy for achieving low bandgaps, which is desirable for absorbing a broader range of the solar spectrum in OPV applications. acs.org The interplay between the electron-withdrawing ester group and the electronic nature of the comonomer will be a key parameter for investigation.

| Material Application | Role of Ethyl 2,5-dichlorothiophene-3-carboxylate | Desired Property Enhancement |

| Organic Photovoltaics (OPVs) | Monomer for low bandgap donor-acceptor copolymers. | Increased power conversion efficiency through optimized HOMO/LUMO levels. |

| Organic Field-Effect Transistors (OFETs) | Building block for semiconducting polymers. | Higher charge carrier mobility through controlled intermolecular interactions and packing. spiedigitallibrary.org |

| Sensors | Functional backbone for chemical or biological sensors. | High sensitivity and selectivity based on analyte-polymer interactions. |

Advanced Computational Modeling for Structure-Property Relationships

To accelerate the rational design of new materials, advanced computational modeling will be an indispensable tool. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can predict the geometric and electronic properties of molecules and polymers before they are synthesized. researchgate.netacgpubs.org

For Ethyl 2,5-dichlorothiophene-3-carboxylate, computational studies can provide deep insights into:

Reactivity: Modeling the transition states of cross-coupling reactions to predict the regioselectivity of C-Cl bond activation.

Conformational Analysis: Predicting the planarity and torsion angles of oligomers and polymers derived from the monomer, which strongly impacts electronic conjugation and solid-state packing. nih.gov

Electronic Properties: Calculating the HOMO/LUMO energy levels, bandgaps, and absorption spectra of novel polymers to screen for promising candidates for electronic applications. mdpi.comresearchgate.net

By establishing robust structure-property relationships through computation, researchers can move from a trial-and-error approach to a more predictive and design-oriented strategy. acs.orgdigitellinc.com For example, DFT calculations can model how changing the ester group to other functionalities or altering the comonomer in a polymer would impact its electronic bandgap and charge transport properties, guiding synthetic efforts toward the most promising materials. nih.govresearchgate.net This synergy between computational prediction and experimental validation will be the hallmark of future research in this field.

Q & A

Q. What is the standard synthetic route for Ethyl 2,5-dichlorothiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the thiophene ring. A common approach is:

Carboxylation : Introduce the ester group at the 3-position via esterification of thiophene-3-carboxylic acid with ethanol under acidic catalysis.

Chlorination : Use chlorinating agents (e.g., Cl₂, SO₂Cl₂, or N-chlorosuccinimide) under controlled conditions to substitute hydrogen atoms at the 2- and 5-positions.

Optimization Tips:

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern (e.g., distinct signals for Cl atoms at C2/C5 and the ester group at C3).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₇H₆Cl₂O₂S; MW 225.09) .

- X-ray Crystallography : Resolves molecular geometry, including bond angles and dihedral angles between the thiophene ring and substituents (applicable to crystalline derivatives) .

Q. How does the electron-withdrawing effect of chlorine substituents influence the compound’s reactivity?

The 2,5-dichloro groups increase the electrophilicity of the thiophene ring, making it susceptible to nucleophilic aromatic substitution (NAS) at C3 or C4. This reactivity is critical for:

- Functionalization : Introducing amines, sulfonamides, or other groups via NAS.

- Cross-coupling reactions : Suzuki-Miyaura or Stille couplings for synthesizing biaryl systems .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or microbial enzymes) to prioritize synthetic targets.

- Example : Substituting the ethyl ester with bulkier groups (e.g., cyclohexyl) may improve binding affinity, as seen in structurally similar thiophene carboxylates .

Q. How do structural modifications at the 3-position affect biological activity?

Comparative studies of thiophene-3-carboxylate derivatives reveal:

- Ester vs. Amide : Amide derivatives (e.g., ethyl 5-cyclohexaneamido-3-methylthiophene-2-carboxylate) show higher antimicrobial activity due to improved hydrogen-bonding capacity.

- Substituent Size : Larger groups at C3 (e.g., naphthyl) enhance anti-inflammatory activity by increasing hydrophobic interactions with target receptors .

Q. What strategies resolve contradictions in reported reactivity or spectral data?

- Multi-method validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm signal assignments.

- Reproducibility tests : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to identify kinetic vs. thermodynamic control.

- Collaborative data sharing : Compare results with crystallographic databases (e.g., Cambridge Structural Database) to validate molecular conformations .

Q. How can the compound’s stability under different storage conditions be systematically evaluated?

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), or light (UV-vis) for 4–12 weeks.

- Analytical endpoints : Monitor degradation via HPLC for purity loss or LC-MS for byproduct identification.

- Recommendation : Store in anhydrous, light-resistant containers at –20°C for long-term stability .

Methodological Considerations

- Data Analysis : Use statistical tools (e.g., ANOVA) to compare bioactivity across derivatives. Report p-values and confidence intervals .

- Safety Protocols : While specific safety data for this compound is limited, handle it as a chlorinated thiophene—use fume hoods, nitrile gloves, and avoid inhalation .

Featured Recommendations